AC1Ldcjl

説明

特性

IUPAC Name |

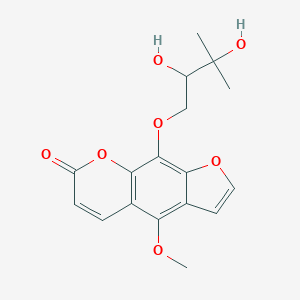

9-(2,3-dihydroxy-3-methylbutoxy)-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPFNXROFUNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346879 | |

| Record name | AC1LDCJL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mukurozidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19573-01-4, 482-25-7 | |

| Record name | AC1LDCJL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | byakangelicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mukurozidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | Mukurozidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ethnobotanical and Phytochemical Foundations of Rac Byakangelicin

Primary Botanical Sources of (Rac)-Byakangelicin

The compound is predominantly isolated from plants within the Apiaceae family, commonly known as the carrot or parsley family. nih.gov This family includes about 3,800 species, many of which are recognized for their medicinal properties and distinct aromas. nih.gov The genus Angelica is a significant member of this family, with 60 to 90 species distributed across Asia, Europe, and North America. nih.gov

Angelica gigas in Traditional Medicine Systems

Angelica gigas Nakai, also known as Korean Angelica or "Dang-gui," is a prominent medicinal herb in traditional Korean medicine. nih.govnih.gov The root of this plant is traditionally used to address a range of conditions. nih.govscience.gov In these systems, it has been applied as a tonic, an analgesic, and for the management of anemia and various gynecological disorders. nih.gov Modern phytochemical analysis has identified numerous bioactive compounds in A. gigas root, including pyranocoumarins like decursin (B1670152) and decursinol (B1670153) angelate, as well as furanocoumarins such as byakangelicin (B1668165). nih.govscience.gov

Angelica dahurica and its Traditional Applications

Angelica dahurica, known as "Bai Zhi" (白芷) in Traditional Chinese Medicine (TCM), is another primary botanical source of byakangelicin. nih.govwikipedia.org Native to Siberia, Northeastern China, Japan, and Korea, this species has been used for centuries in Asian traditional medicine. nih.govwikipedia.org The root of A. dahurica is characterized in TCM as being pungent in taste and warm in nature. nih.gov

Its traditional applications are well-documented for treating ailments such as headaches, particularly those affecting the forehead, toothaches, nasal congestion, and certain skin conditions. nih.govnih.gov It has also been used for detoxification of the blood and as an anti-inflammatory agent. wikipedia.orgatamanchemicals.com In Japan, it is sometimes used as an aromatic sedative and for treating skin diseases like acne and erythema. nih.gov The medicinal efficacy of A. dahurica is largely attributed to its rich content of active compounds, with coumarins being the major constituents. nih.gov

Table 1: Traditional Uses of Primary Botanical Sources of (Rac)-Byakangelicin

| Botanical Source | Traditional Medicine System | Common Name | Traditional Applications |

| Angelica gigas | Korean | Korean Angelica, Dang-gui | Anemia, gynecological disorders, pain relief, sedative, tonic. nih.gov |

| Angelica dahurica | Chinese (TCM) | Bai Zhi (白芷) | Headaches, toothaches, nasal congestion, skin diseases, pain, inflammation. nih.govnih.gov |

Other Botanical Occurrences and Distribution

While A. gigas and A. dahurica are significant sources, byakangelicin and related furanocoumarins are found in other species of the Apiaceae family. The genus Angelica is widely distributed throughout the temperate and subarctic regions of the Northern Hemisphere. nih.gov Other species within this genus, as well as plants from related genera such as Heracleum (hogweed), also produce these compounds. mdpi.com The presence of these phytochemicals across the family highlights a common biosynthetic pathway and underscores the chemical relationships between these medicinally important plants. mdpi.com

Advanced Extraction and Isolation Methodologies

The isolation of (Rac)-Byakangelicin from its botanical sources requires sophisticated extraction and purification techniques to separate it from a complex mixture of other phytochemicals.

Techniques for Selective Isolation (e.g., Ionic Liquid-Based Approaches)

Traditional extraction methods often rely on volatile and flammable organic solvents. dphen1.com Modern green chemistry principles have spurred interest in alternative solvents like ionic liquids (ILs). nih.gov ILs are salts that are liquid at low temperatures and possess unique properties such as low volatility, high thermal stability, and tunable solvency, making them effective for extracting natural products. nih.govnih.gov

A notable application involves the use of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [Bmim]Tf2N, for the extraction of byakangelicin and oxypeucedanin (B192039) hydrate (B1144303) from the roots of Angelica dahurica. nih.govnih.govresearchgate.net Research has optimized this process by examining factors such as the solvent-to-solid ratio, temperature, and extraction time to maximize yield. nih.gov Following extraction into the ionic liquid, a back-extraction step, often using a dilute acid like 0.01 N HCl, is employed to recover the target compounds from the IL solution. nih.gov This approach has demonstrated high efficiency, achieving yields of up to 99.52% for byakangelicin under optimal conditions. nih.govresearchgate.net

Table 2: Optimized Conditions for Ionic Liquid-Based Extraction of Byakangelicin from A. dahurica

| Parameter | Optimized Value | Byakangelicin Yield | Reference |

| Ionic Liquid | [Bmim]Tf2N | - | nih.govnih.govresearchgate.net |

| Solvent/Solid Ratio | 8:1 | 99.52% | nih.govresearchgate.net |

| Temperature | 60 °C | 99.52% | nih.govresearchgate.net |

| Time | 180 min | 99.52% | nih.govresearchgate.net |

Chromatographic Purification Strategies

Following initial extraction, crude plant extracts containing byakangelicin must undergo further purification. Chromatography is the cornerstone of this process, separating compounds based on their differential interactions with a stationary phase and a mobile phase. google.com

Several chromatographic techniques are employed for the purification of furanocoumarins:

Column Chromatography: Often used as an initial purification step, this method involves passing the extract through a column packed with a solid adsorbent like silica (B1680970) gel. Compounds are separated based on their polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used for the final purification and quantification of compounds like byakangelicin. researchgate.net It utilizes high pressure to pass the solvent through a column packed with fine particles, allowing for precise separation.

Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. nih.gov While less common for neutral coumarins, it can be effective for purifying compounds from a complex mixture containing charged impurities. google.comnih.gov

Solid-Phase Extraction (SPE): SPE is used for sample clean-up and concentration prior to final analysis or for isolating specific classes of compounds. mdpi.com An extract is passed through a cartridge containing a solid sorbent, which selectively retains either the target compounds or the impurities. mdpi.com

These methods can be used in combination to achieve a high degree of purity, yielding isolated (Rac)-Byakangelicin suitable for structural elucidation and further scientific investigation.

Analytical Standards and Racemic Purity Assessment of (Rac)-Byakangelicin

The analysis of furanocoumarins, including byakangelicin, relies on robust analytical methods to ensure accurate identification and quantification. researchgate.netscispace.comnih.gov When dealing with a racemic mixture such as (Rac)-Byakangelicin, the analytical challenge extends to distinguishing between its enantiomers, a critical step for understanding its potential biological activities. The assessment of racemic purity is paramount in pharmaceutical and phytochemical research, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the cornerstone techniques for the analysis of furanocoumarins. researchgate.netnih.govacs.org For the specific task of separating enantiomers, chiral chromatography is the method of choice. nih.gov This is typically achieved by using a chiral stationary phase (CSP) within the HPLC system. rsc.org These CSPs are designed to have differential interactions with each enantiomer, leading to different retention times and thus, separation. nih.gov

The development of an analytical method for (Rac)-Byakangelicin would involve screening various commercially available chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), to find a suitable stationary phase that can resolve the two enantiomers. nih.gov The mobile phase composition, consisting of solvents like acetonitrile (B52724) and water, would be meticulously optimized to achieve baseline separation of the enantiomeric peaks. nih.gov

Detection methods such as UV-Vis spectroscopy, Diode Array Detection (DAD), and Mass Spectrometry (MS) are commonly employed in conjunction with HPLC for the analysis of furanocoumarins. researchgate.netresearchgate.netacs.org Mass spectrometry, in particular, provides high sensitivity and selectivity, allowing for accurate quantification and structural confirmation of the separated enantiomers. nih.gov

The validation of such an analytical method is crucial and would involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for each enantiomer. rsc.org This ensures that the method is reliable and reproducible for the routine analysis of (Rac)-Byakangelicin.

Interactive Data Table: Hypothetical HPLC-MS/MS Parameters for Chiral Separation of Byakangelicin Enantiomers

| Parameter | Value |

| Chromatographic System | |

| Instrument | HPLC with Chiral Stationary Phase |

| Column | Chiralpak IA or similar |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (m/z) | e.g., Precursor ion > Product ion |

| Dwell Time | 100 ms |

The racemic purity assessment of a (Rac)-Byakangelicin sample would involve integrating the peak areas of the two separated enantiomers in the chromatogram. The enantiomeric excess (ee) can then be calculated to determine the proportion of each enantiomer in the mixture.

In addition to chromatographic methods, other techniques such as Capillary Electrophoresis (CE) with chiral selectors (e.g., cyclodextrins) could also be explored for the enantioseparation of byakangelicin. google.com Spectroscopic methods, while not typically used for separation, can be employed for the structural elucidation of the isolated enantiomers. researchgate.net

Interactive Data Table: Key Performance Characteristics of a Validated Chiral HPLC Method

| Parameter | (+)-Byakangelicin | (-)-Byakangelicin |

| Retention Time (min) | e.g., 10.2 | e.g., 11.5 |

| Linearity (r²) | > 0.99 | > 0.99 |

| Accuracy (%) | 95-105 | 95-105 |

| Precision (RSD %) | < 2 | < 2 |

| LOD (ng/mL) | e.g., 1 | e.g., 1 |

| LOQ (ng/mL) | e.g., 5 | e.g., 5 |

Ultimately, the establishment of well-defined analytical standards and validated methods for assessing the racemic purity of (Rac)-Byakangelicin is a fundamental requirement for any further investigation into its phytochemical and pharmacological properties.

Molecular Pharmacology and Mechanistic Investigations of Rac Byakangelicin

Enzymatic Inhibition and Modulation

(Rac)-Byakangelicin interacts with several enzymes involved in metabolic and detoxification pathways, demonstrating a capacity to modulate their activity.

Aldose Reductase Inhibition: Kinetics and Specificity

(Rac)-Byakangelicin has been identified and characterized as an inhibitor of aldose reductase nih.gov. This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications.

Research has determined that Byakangelicin (B1668165) exhibits significant inhibitory activity against aldose reductase, with a reported IC50 value of 6.2 μM medchemexpress.commedchemexpress.cn. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, indicating potent inhibition at the micromolar level. While the specific kinetic mechanism of inhibition (e.g., competitive, non-competitive) and its specificity against other closely related aldo-keto reductases are not extensively detailed in the available literature, its efficacy has been demonstrated in animal models. In rats with galactosemic cataracts and streptozotocin-induced diabetes, administration of byakangelicin was shown to prevent cataract formation and suppress sorbitol accumulation in the sciatic nerves nih.gov.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| Byakangelicin | Aldose Reductase | 6.2 μM |

Impact on Glucuronosyltransferases (UGT1A1)

Detailed studies specifically investigating the direct impact of (Rac)-Byakangelicin on the activity of UDP-glucuronosyltransferase 1A1 (UGT1A1) are not extensively available in the current scientific literature. UGT enzymes are crucial for phase II metabolism, conjugating lipophilic molecules with glucuronic acid to facilitate their excretion.

Influence on Sulfotransferases (SULT2B1)

Similar to UGT1A1, there is a lack of specific research data on the direct influence of (Rac)-Byakangelicin on the function of sulfotransferase family 2B member 1 (SULT2B1). SULTs are another key family of phase II enzymes that catalyze the sulfonation of various endogenous and xenobiotic compounds.

Receptor Interactions and Signal Transduction

(Rac)-Byakangelicin influences gene expression by interacting with nuclear receptors, which in turn regulate the transcription of genes involved in drug and xenobiotic metabolism.

Pregnane (B1235032) X Receptor (PXR) Transactivation and Downstream Effects

(Rac)-Byakangelicin has been shown to induce the expression and activity of Cytochrome P450 3A4 (CYP3A4) through the transactivation of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that functions as a sensor for foreign substances, regulating the expression of genes involved in their detoxification and clearance.

The mechanism does not involve an increase in the expression of the human PXR (hPXR) itself. Instead, byakangelicin acts as a ligand, activating the receptor. This activated PXR then forms a heterodimer with the retinoid X receptor (RXR), binds to response elements on the DNA, and initiates the transcription of its target genes. A key downstream effect of this PXR transactivation is the broad induction of other PXR target genes, such as the multidrug resistance gene 1 (MDR1), which can lead to a wide range of potential drug-drug interactions.

Modulation of Cytochrome P450 Enzymes, Specifically CYP3A4 Induction

A significant pharmacological effect of (Rac)-Byakangelicin is the marked induction of CYP3A4, a critical enzyme responsible for the metabolism of a large number of pharmaceuticals. In studies using human primary hepatocytes, byakangelicin was found to significantly increase the expression of CYP3A4 at both the messenger RNA (mRNA) and protein levels.

The induction of the CYP3A4 promoter by byakangelicin occurs in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of 5 μM. This activation is enhanced when co-transfected with hPXR, confirming the receptor's central role in this process. Further investigation has shown that the eNR4 binding element within the CYP3A4 promoter is essential for this transcriptional activation by byakangelicin.

| Parameter | Effect | Value/Observation |

|---|---|---|

| mRNA Expression (Human Hepatocytes) | Induction | ~ 5-fold increase |

| Protein Expression (Human Hepatocytes) | Induction | ~ 3-fold increase |

| CYP3A4 Promoter Activation (Reporter Assay) | EC50 | 5 μM |

Potential Involvement with Rac GTPases and Associated Signaling Cascades

The direct impact of (Rac)-Byakangelicin on Rac GTPases and their associated signaling cascades is an area that warrants further investigation, as current research has not established a direct link. Rac GTPases are crucial signaling nodes that regulate a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and inflammatory responses. Notably, there is significant crosstalk between Rac GTPase signaling and sex hormone receptor pathways. For instance, Rac1 has been shown to be an essential component of the estrogen receptor alpha (ERα) complex and is required for its protein stability and transcriptional activity in breast cancer cells. Inhibition of Rac1 can lead to a decrease in ERα levels and inhibit estrogen-induced cell proliferation. This interplay suggests that any potential modulation of Rac GTPases by (Rac)-Byakangelicin could indirectly influence sex hormone signaling. However, direct evidence of (Rac)-Byakangelicin binding to or altering the activity of Rac GTPases is currently lacking.

Cellular and Molecular Mechanisms of Bioactivity

Anti-inflammatory Modulatory Mechanisms

(Rac)-Byakangelicin has demonstrated notable anti-inflammatory properties through various cellular and molecular mechanisms. These mechanisms primarily involve the regulation of pro-inflammatory mediators, potential influence on immune cell activity, and interaction with key inflammatory signaling pathways.

(Rac)-Byakangelicin has been shown to effectively suppress the expression of key pro-inflammatory enzymes. A significant finding is its ability to inhibit the expression of cyclooxygenase-2 (COX-2) nih.gov. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are potent mediators of inflammation and pain targetmol.com. In a study investigating the effects of Byakangelicin on IL-1β-induced inflammation in mouse chondrocytes, treatment with Byakangelicin significantly inhibited the IL-1β-mediated increase in COX-2 expression nih.gov. While the direct effect on PGE2 levels was not explicitly detailed in this particular study, the inhibition of COX-2, the rate-limiting enzyme in prostaglandin synthesis, strongly suggests a corresponding decrease in PGE2 production.

Table 1: Effect of Byakangelicin on COX-2 Expression in IL-1β-stimulated Mouse Chondrocytes

| Treatment | COX-2 Protein Expression (relative to control) |

| Control | 1.0 |

| IL-1β (10 ng/mL) | Increased |

| IL-1β + Byakangelicin (10 µM) | Significantly Decreased |

| IL-1β + Byakangelicin (20 µM) | Significantly Decreased |

This table is illustrative and based on the reported inhibitory effects of Byakangelicin on COX-2 expression. Actual quantitative data would be dependent on the specific experimental setup.

The precise role of (Rac)-Byakangelicin in modulating immune cell recruitment and promoting the resolution of inflammation is an emerging area of research. While direct studies on leukocyte migration and chemotaxis are limited, the compound's anti-inflammatory properties suggest a potential influence on these processes. By inhibiting pro-inflammatory mediators like those downstream of COX-2, (Rac)-Byakangelicin may indirectly reduce the signaling cues that attract immune cells to the site of inflammation nih.gov. The resolution of inflammation is an active process that involves the clearance of apoptotic cells and a switch from a pro-inflammatory to an anti-inflammatory cellular phenotype. The ability of a compound to modulate the inflammatory environment is a key aspect of its potential to promote resolution. Further research is needed to specifically investigate the effects of (Rac)-Byakangelicin on neutrophil and macrophage behavior during the inflammatory response.

The direct interaction of (Rac)-Byakangelicin with the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways is not yet definitively established in the scientific literature. These pathways are central to the regulation of inflammation and cell survival nih.govnih.govsinobiological.comqiagen.com. However, some studies have shown that Byakangelicin can modulate other signaling cascades that are known to have significant crosstalk with the PI3K and MAPK pathways. For instance, Byakangelicin has been found to suppress breast tumor growth and motility by regulating the SHP-1/JAK2/STAT3 signaling pathway researchgate.netdoi.orgnih.gov. The JAK/STAT pathway can interact with both the PI3K/Akt and MAPK pathways in various cellular contexts. This suggests that the anti-inflammatory and anti-cancer effects of Byakangelicin may, at least in part, be mediated through indirect modulation of PI3K and MAPK signaling. Direct investigation into the phosphorylation status of key proteins in the PI3K (e.g., Akt) and MAPK (e.g., ERK, p38, JNK) pathways following treatment with (Rac)-Byakangelicin is necessary to confirm a direct regulatory role.

Table 2: Investigated Signaling Pathways Potentially Modulated by Byakangelicin

| Signaling Pathway | Direct Evidence of Modulation by Byakangelicin | Potential for Crosstalk |

| JAK2/STAT3 | Yes researchgate.netdoi.orgnih.gov | High (with PI3K and MAPK) |

| PI3K/Akt | Not directly established | High |

| MAPK | Not directly established | High |

Antioxidant Mechanisms of Action

(Rac)-Byakangelicin has been identified as possessing antioxidant properties, although the specific mechanisms are still under investigation. Research has primarily focused on its ability to scavenge free radicals directly, while its roles in other antioxidant pathways are less defined.

The capacity of (Rac)-Byakangelicin to scavenge reactive oxygen species has been evaluated through various in vitro assays. Studies utilizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) bioautography have successfully identified Byakangelicin as a compound with antioxidant activity. This method visualizes the radical scavenging ability of compounds on a chromatography plate, where active constituents decolorize the purple DPPH reagent.

| Assay Method | Finding for Byakangelicin | Context/Source | Citation |

|---|---|---|---|

| DPPH Bioautography | Identified as an active antioxidant spot. | Screening of compounds from Angelicae Dahuricae Radix. | |

| DPPH Radical Scavenging (in solution) | Showed negligible radical inhibition activity when tested individually. | Comparison with other single compounds like Umbelliferone (B1683723). | |

| H₂O₂ Scavenging Assay | Showed negligible scavenging activity when tested individually. | Comparison with other single compounds. |

There is currently a lack of specific research findings on the effects of (Rac)-Byakangelicin on the enhancement of endogenous antioxidant systems. These systems include crucial enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are the body's primary defense against oxidative damage. Investigations are needed to determine whether Byakangelicin can upregulate the expression or activity of these enzymes to exert an indirect antioxidant effect.

Modulation of Brain Distribution of Bioactive Compounds

(Rac)-Byakangelicin has been identified as a significant modulator capable of improving the brain accumulation of other bioactive compounds and synthetic drugs. This function is crucial for enhancing the therapeutic efficacy of substances targeting the central nervous system (CNS), as the blood-brain barrier (BBB) restricts the entry of many molecules.

Research has demonstrated that the co-administration of Byakangelicin with other active compounds leads to a marked increase in their levels within the brain. In vivo studies using mouse models have shown that Byakangelicin greatly elevates the brain accumulation of compounds such as umbelliferone, curcumin (B1669340), and the chemotherapeutic drug doxorubicin (B1662922). This effect was observed through direct ex vivo fluorescence monitoring of organ tissues following intravenous administration. The enhanced brain accumulation of curcumin, when administered with Byakangelicin, was also shown to significantly reduce lipopolysaccharide (LPS)-induced neuro-inflammation, highlighting the therapeutic potentiation of this effect.

The proposed mechanism for this enhanced distribution involves the inhibition of efflux transporters at the BBB, such as P-glycoprotein (P-gp). P-gp is a membrane protein that actively pumps a wide range of xenobiotics out of the brain, thereby limiting their concentration and efficacy. By potentially inhibiting P-gp, Byakangelicin allows for greater penetration and retention of co-administered compounds in the brain.

| Co-administered Compound | Effect of Byakangelicin Co-administration | Organ(s) with Elevated Accumulation | Proposed Mechanism |

|---|---|---|---|

| Umbelliferone (Umb) | Greatly elevated levels | Brain, Lung, Pancreas | Inhibition of efflux transporters (e.g., P-glycoprotein) |

| Curcumin (Cur) | Greatly elevated levels | Brain, Lung, Pancreas | Inhibition of efflux transporters (e.g., P-glycoprotein) |

| Doxorubicin (Dox) | Greatly elevated levels | Brain, Lung, Pancreas | Inhibition of efflux transporters (e.g., P-glycoprotein) |

Antineoplastic Activity: Cellular and Molecular Basis

Recent studies have indicated that (Rac)-Byakangelicin exhibits anti-tumor functions, particularly in the context of breast cancer. Its activity is rooted in its ability to modulate key cellular signaling pathways that govern cell growth, proliferation, and apoptosis.

Byakangelicin has been shown to significantly suppress the proliferation of breast tumor cells in a dose-dependent manner. Experimental assays, such as the CCK8 cell viability assay and colony formation assays, have confirmed that treatment with Byakangelicin leads to a dramatic reduction in the ability of tumor cells to multiply and form colonies.

Furthermore, Byakangelicin is a potent inducer of apoptosis, or programmed cell death, in breast cancer cells. Flow cytometry analyses have revealed that the compound induces apoptosis in a dose-dependent fashion. This pro-apoptotic effect is a key component of its antineoplastic activity, as it facilitates the elimination of cancerous cells.

The molecular basis for these effects has been linked to the regulation of the SHP-1/JAK2/STAT3 signaling pathway. Byakangelicin treatment has been found to inhibit the transcriptional activity of STAT3 and block JAK2/STAT3 signaling. This inhibition disrupts the downstream signals that promote tumor growth and motility, thereby suppressing cell proliferation and promoting apoptosis.

| Cancer Cell Line | Effect of Byakangelicin | Molecular Mechanism | Assay(s) Used |

|---|---|---|---|

| Breast Cancer Cells | Reduced cell proliferation and colony formation in a dose-dependent manner. | Inhibition of SHP-1/JAK2/STAT3 signaling pathway. | CCK8, Colony Formation Assay |

| Breast Cancer Cells | Induced apoptosis in a dose-dependent manner. | Regulation of apoptotic pathways downstream of STAT3 inhibition. | Flow Cytometry |

Cell Cycle Regulation

Detailed research findings on the effect of (Rac)-Byakangelicin on the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), are currently unavailable.

Studies investigating the potential of (Rac)-Byakangelicin to induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) have not been reported.

Consequently, there is no data to present in a tabular format regarding the impact of (Rac)-Byakangelicin on cell cycle distribution.

Autophagy Modulation

The scientific literature lacks studies on the role of (Rac)-Byakangelicin in modulating the autophagy pathway.

There is no information on whether (Rac)-Byakangelicin can induce or inhibit autophagy, nor any data on its effects on key autophagy markers such as the conversion of LC3-I to LC3-II or the expression of Beclin-1.

As such, a data table summarizing the effects of (Rac)-Byakangelicin on autophagy-related protein expression cannot be constructed at this time.

Pharmacokinetics, Biotransformation, and Elimination of Rac Byakangelicin

Absorption Dynamics

Studies involving the oral administration of Byakangelicin (B1668165) to Sprague-Dawley rats have been conducted to investigate its metabolism. nih.gov Following ingestion, the compound is absorbed, and its metabolites are subsequently detected in the urine. nih.govresearchgate.net The collection of urine over a 24-hour period post-administration allows for the analysis of the biotransformation products. nih.gov

Distribution Patterns within Biological Systems

Current research primarily focuses on the identification of metabolites in urine after oral administration. nih.govresearchgate.net Detailed studies on the specific distribution patterns of (Rac)-Byakangelicin and its metabolites in various tissues and organs are not extensively detailed in the available literature. The primary evidence of its systemic exposure is the presence of its metabolites in urinary excretions. researchgate.net

Metabolic Pathways and Enzymes Involved

The biotransformation of Byakangelicin is characterized by several key metabolic reactions. The major metabolic products are formed through processes such as O-demethylation, O-dealkylation, and hydroxylation of the parent compound's side chains. nih.govresearchgate.net These transformations are typical Phase I metabolic reactions that aim to increase the polarity of xenobiotics, preparing them for elimination. sigmaaldrich.comnih.gov

Phase I biotransformation reactions introduce or expose functional groups on a substrate, which is a common pathway for the metabolism of furanocoumarins. sigmaaldrich.com For Byakangelicin, these reactions primarily involve oxidation, leading to demethylation, dealkylation, and hydroxylation. nih.govresearchgate.net These modifications result in metabolites that are more water-soluble than the parent compound. The identification of these metabolites has been accomplished using various analytical techniques, including gas chromatography/mass spectrometry (GC/MS), high-performance liquid chromatography/diode array detector (HPLC/DAD), and liquid chromatography/mass spectroscopy (LC/MS). nih.govresearchgate.net

One of the identified urinary metabolites of Byakangelicin is a product of O-demethylation, designated as M1. researchgate.netresearchgate.net The structure of this metabolite was confirmed using 1H nuclear magnetic resonance (1H-NMR) spectroscopy, which showed the absence of the methoxy (B1213986) group present in the parent Byakangelicin molecule. researchgate.net This O-demethylation is a common metabolic pathway for compounds containing methoxy groups, often catalyzed by cytochrome P450 enzymes. nih.govfrontiersin.org

O-dealkylation is another significant pathway in the metabolism of Byakangelicin, resulting in the formation of metabolite M3. researchgate.netresearchgate.net This process involves the cleavage of an alkyl group from an oxygen atom within the molecule. mdpi.comsemanticscholar.org The detection of M3 in rat urine indicates that this is a major route of biotransformation for the compound. nih.govresearchgate.net

A third metabolite, M2, has been identified and is presumed to be a hydroxylated form of Byakangelicin. nih.govresearchgate.net It is suggested that the hydroxylation occurs on a side chain of the parent molecule. researchgate.netresearchgate.net Hydroxylation is a classic Phase I reaction that introduces a hydroxyl group (-OH) into a compound, significantly increasing its hydrophilicity. nih.gov

Table 1: Identified Metabolites of (Rac)-Byakangelicin in Rat Urine

| Metabolite ID | Metabolic Pathway | Method of Identification | Source |

| M1 | O-Demethylation | LC/MS, 1H-NMR | researchgate.netresearchgate.net |

| M2 | Hydroxylation | GC/MS, LC/MS | researchgate.netresearchgate.net |

| M3 | O-Dealkylation | GC/MS | researchgate.netresearchgate.net |

Phase I Biotransformation: Oxidation, Reduction, and Hydroxylation

Role of Cytochrome P450 Isoforms (e.g., CYP3A4)

(Rac)-Byakangelicin has been identified as a significant modulator of cytochrome P450 enzymes, particularly CYP3A4, which is a key enzyme in the metabolism of a vast number of pharmaceuticals. Research has demonstrated that byakangelicin acts as a potent inducer of CYP3A4. This induction occurs at both the mRNA and protein levels in human hepatocytes.

The mechanism underlying this induction is the transactivation of the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. By activating PXR, byakangelicin initiates an increase in the transcription of the CYP3A4 gene, leading to higher levels of the CYP3A4 enzyme. This enhanced enzymatic activity can, in turn, accelerate the metabolism of other drugs that are substrates for CYP3A4, potentially leading to drug-drug interactions. The induction of CYP3A4 by byakangelicin suggests that its co-administration with other medications should be approached with caution, as it may alter their efficacy and safety profiles.

| Key Finding | Mechanism | Implication |

| Potent inducer of CYP3A4 | Transactivation of Pregnane X Receptor (PXR) | Potential for significant drug-drug interactions |

| Increases CYP3A4 mRNA and protein levels | Upregulation of CYP3A4 gene transcription | Accelerated metabolism of CYP3A4 substrates |

Phase II Biotransformation: Conjugation Reactions

Following Phase I metabolism, which for byakangelicin includes O-demethylation, O-dealkylation, and hydroxylation, the resulting metabolites, or the parent compound itself, can undergo Phase II biotransformation. These conjugation reactions involve the attachment of endogenous molecules to the xenobiotic, which generally increases their water solubility and facilitates their excretion from the body. Evidence from preclinical studies in rats indicates that metabolites of byakangelicin are found in both free and conjugated forms in the urine. researchgate.net The treatment of urine samples with β-glucuronidase and arylsulfatase to release the metabolites strongly suggests the presence of both glucuronide and sulfate (B86663) conjugates. researchgate.net

Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway for many drugs and xenobiotics, catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to a substrate. For compounds like byakangelicin, which possess hydroxyl groups either inherently or introduced during Phase I metabolism, these sites are susceptible to glucuronidation.

While direct studies identifying the specific UGT isoforms involved in byakangelicin glucuronidation are limited, the detection of its metabolites in conjugated fractions after enzymatic hydrolysis with β-glucuronidase provides strong evidence for this pathway. researchgate.net The formation of glucuronide conjugates renders the byakangelicin metabolites more polar and readily excretable by the kidneys. sigmaaldrich.com

Sulfation Pathways

Sulfation is another important Phase II conjugation reaction catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. Similar to glucuronidation, sulfation increases the water solubility of xenobiotics, aiding in their elimination.

The release of byakangelicin metabolites from rat urine samples upon treatment with arylsulfatase points to the involvement of sulfation in its biotransformation. researchgate.net Phenolic and alcoholic hydroxyl groups on byakangelicin and its Phase I metabolites are potential sites for sulfation. The resulting sulfate conjugates are anionic and can be efficiently transported for excretion. A study on the related furanocoumarin, bergaptol, also indicated that it can be metabolized into a water-soluble sulfate conjugate. researchgate.net

Excretion Routes and Mechanisms

The elimination of (Rac)-Byakangelicin and its metabolites from the body is primarily expected to occur through renal and biliary pathways. Studies in rats have identified metabolites of byakangelicin in the urine, confirming the role of renal excretion. nih.gov The Phase II conjugates, such as glucuronides and sulfates, are generally hydrophilic and are efficiently cleared from the bloodstream by the kidneys and subsequently excreted in the urine. sigmaaldrich.com

Interindividual Variability in Biotransformation and Pharmacokinetics

Significant interindividual variability in the response to drugs is a well-documented phenomenon, often attributed to genetic and environmental factors that influence drug metabolism. For (Rac)-Byakangelicin, several factors suggest a potential for considerable variability in its biotransformation and pharmacokinetic profile among individuals.

The metabolism of many furanocoumarins, the class of compounds to which byakangelicin belongs, is known to be influenced by genetic polymorphisms in drug-metabolizing enzymes. mdpi.com A primary source of this variability for byakangelicin is its interaction with CYP3A4. Since byakangelicin is an inducer of CYP3A4, and the expression and activity of this enzyme are known to vary significantly among individuals due to genetic polymorphisms (e.g., in the CYP3A4 gene), the extent of this induction and its impact on the metabolism of co-administered drugs can differ greatly. mdpi.comnih.govebmconsult.com

Furthermore, if glucuronidation is a major metabolic pathway for byakangelicin, as suggested by preclinical data, genetic polymorphisms in UGT enzymes could also contribute to interindividual differences in its clearance. nih.gov Variations in the genes encoding UGTs can lead to enzymes with altered activity, resulting in individuals being classified as poor, intermediate, or extensive metabolizers. Such differences would directly impact the rate and extent of byakangelicin's conjugation and subsequent elimination. The composition of furanocoumarins in natural products can also vary, which can be another source of variability in pharmacokinetic studies. mdpi.com

Preclinical Investigations and Translational Research

In Vitro Pharmacological Studies

Cell-Based Assays for Target Engagement

In vitro studies have been instrumental in defining the cellular effects of (Rac)-Byakangelicin. In the context of liver disease, research has demonstrated its ability to modulate key cellular processes involved in hepatic injury and fibrosis. Cell-based assays have shown that byakangelicin (B1668165) can suppress the apoptosis of hepatocytes. medchemexpress.com Specifically, it has been observed to attenuate apoptosis induced by 4-hydroxynonenal (B163490) (4-HNE) in HepG2 liver cells. medchemexpress.com This protective effect is linked to the inhibition of the ASK-1/JNK signaling pathway. medchemexpress.com

Furthermore, byakangelicin has been shown to directly target the activation of hepatic stellate cells (HSCs), which are central to the progression of liver fibrosis. medchemexpress.com Studies have indicated that byakangelicin can inhibit the signaling pathways of crucial pro-fibrotic cytokines, namely transforming growth factor-β (TGF-β) and platelet-derived growth factor (PDGF). medchemexpress.com By inhibiting the activation and proliferation of HSCs, byakangelicin demonstrates a key mechanism for its anti-fibrotic potential. medchemexpress.com

Table 1: Summary of Cell-Based Assay Findings for (Rac)-Byakangelicin

Enzyme Kinetic Studies

A primary molecular target identified for byakangelicin is the enzyme aldose reductase. nih.gov This enzyme is a key component of the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The conversion of glucose to sorbitol by aldose reductase can lead to osmotic stress and contribute to diabetic complications. nih.gov

Enzyme kinetic studies have characterized byakangelicin as an inhibitor of aldose reductase. medchemexpress.commedchemexpress.cn Quantitative analysis has determined its inhibitory potency, with a reported IC50 value of 6.2 μM. medchemexpress.commedchemexpress.cn The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, indicating a significant inhibitory effect at the micromolar level.

Table 2: Enzyme Inhibition Data for (Rac)-Byakangelicin

In Vivo Animal Models for Efficacy and Mechanism Elucidation

Models of Diabetic Complications (e.g., Galactosemic Cataracts, Diabetic Neuropathy)

The efficacy of byakangelicin as an aldose reductase inhibitor has been evaluated in animal models of diabetic complications. In a rat model of galactosemic cataracts, where cataract formation is induced by a high-galactose diet, byakangelicin demonstrated significant protective effects. nih.gov Administration of the compound was found to prevent both the formation of cataracts and the accumulation of galactitol in the lenses. nih.gov

In a streptozotocin-induced diabetic rat model, which mimics aspects of diabetic neuropathy, byakangelicin also showed therapeutic potential. nih.gov Treatment with the compound suppressed the accumulation of sorbitol in the sciatic nerves. nih.gov Furthermore, it led to a significant reversal of depleted myo-inositol levels and restored Na+,K+-ATPase activity, both of which are implicated in the pathogenesis of diabetic neuropathy. nih.gov

Table 3: Efficacy of (Rac)-Byakangelicin in Animal Models of Diabetic Complications

Models of Hepatic Injury and Fibrosis

The hepatoprotective and anti-fibrotic properties of byakangelicin have been investigated in a mouse model of liver injury induced by carbon tetrachloride (CCl4). medchemexpress.com This model is widely used to study chemically-induced liver damage and the subsequent fibrotic response. medchemexpress.com

In this model, byakangelicin demonstrated an ability to resist fibrosis and reduce liver cell damage. medchemexpress.com Mechanistically, it was shown to down-regulate the expression of NF-κB, a key regulator of inflammation, and up-regulate the expression of Nrf2, which is involved in the antioxidant defense mechanism. medchemexpress.com These actions help to prevent liver inflammation and mitigate oxidative stress. medchemexpress.com The study concluded that byakangelicin improves CCl4-induced liver fibrosis and injury by inhibiting the proliferation and activation of hepatic stellate cells and by suppressing hepatocyte apoptosis. medchemexpress.com

Table 4: Effects of (Rac)-Byakangelicin in a Mouse Model of Hepatic Injury and Fibrosis

Models for Brain Drug Distribution Modulation

Beyond its direct therapeutic effects, byakangelicin has been investigated for its role as a modulator of drug distribution to the brain. A study in mice explored whether byakangelicin could enhance the brain accumulation of other active compounds.

The results demonstrated that co-administration of byakangelicin led to greatly elevated levels of certain active compounds, such as umbelliferone (B1683723), curcumin (B1669340), and doxorubicin (B1662922), in the brain. This suggests that byakangelicin may act as a modulator to improve the brain bioavailability of various therapeutic agents.

Table 5: (Rac)-Byakangelicin as a Modulator of Brain Drug Distribution in Mice

Cancer Models

Preclinical studies, primarily focusing on byakangelicin, the non-racemic form of (Rac)-byakangelicin, have demonstrated notable anti-tumor activity, particularly in breast cancer models. Research indicates that byakangelicin exerts its effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

In vitro studies have shown that byakangelicin can significantly inhibit the proliferation of breast cancer cells. This inhibitory action is associated with the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. Furthermore, byakangelicin has been observed to suppress colony formation and the invasive potential of breast cancer cells, suggesting its role in hindering tumor growth and spread.

The primary mechanism of action identified for byakangelicin's anti-cancer effects is the regulation of the SHP-1/JAK2/STAT3 signaling pathway. By upregulating the protein tyrosine phosphatase SHP-1, byakangelicin effectively inhibits the phosphorylation of JAK2 and STAT3. The STAT3 protein is a key transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. By blocking this pathway, byakangelicin can effectively arrest tumor progression.

Table 1: Summary of Preclinical Findings for Byakangelicin in Cancer Models

| Model System | Key Findings | Mechanism of Action |

|---|

Toxicity Profiles in Preclinical Species (Excluding Specific Dosage)

Acute and Subchronic Studies

There is currently a lack of publicly available data from acute and subchronic toxicity studies conducted specifically on (Rac)-Byakangelicin in preclinical species. Comprehensive studies to determine the potential toxicity of (Rac)-Byakangelicin following single and repeated administrations are essential for establishing its safety profile.

Mechanistic Basis of Any Observed Toxicological Effects

As no specific toxicological effects have been documented in preclinical studies for (Rac)-Byakangelicin, the mechanistic basis of any such effects remains uninvestigated. Future toxicology studies will be necessary to identify any potential target organs for toxicity and to elucidate the underlying molecular mechanisms.

Safety Pharmacology Assessments

Comprehensive safety pharmacology assessments for (Rac)-Byakangelicin are not currently available in the public domain. These studies are critical for evaluating the potential adverse effects of a compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems, prior to clinical investigation.

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Strategies for (Rac)-Byakangelicin Synthesis and Stereoisomer Separation

The total synthesis of natural products like (Rac)-Byakangelicin is a complex endeavor, often involving the development of novel synthetic strategies and technologies scripps.edu. While specific detailed synthetic routes for (Rac)-Byakangelicin are not widely detailed in general literature searches, the synthesis of complex organic heterocyclic compounds, including those with coumarin (B35378) scaffolds, often employs advanced methodologies such as radical chemistry, organometallic processes, and enantioseoselective organocatalysis ub.edu. The goal in such syntheses is to increase efficiency by minimizing steps and exploring sustainable processes ub.edu. Electrochemical strategies have also emerged as powerful approaches for synthesizing valuable intermediates, particularly heterocyclic motifs, through mild reactions that generate radical intermediates rsc.org.

Given that (Rac)-Byakangelicin is a racemic mixture, the separation of its individual stereoisomers is crucial for understanding their distinct biological activities, as enantiomers can exhibit different pharmacological profiles slideshare.netlongdom.orgmdpi.com. Chromatographic techniques are commonly employed for the separation of natural products, including coumarins like Byakangelicin (B1668165), from complex plant extracts icmm.ac.cnnih.govscience.govresearchgate.net. High-performance liquid chromatography (HPLC) and counter-current chromatography (CCC) are established methods for isolating and purifying such compounds icmm.ac.cnnih.gov. For instance, Byakangelicin has been separated from Angelica dahurica extracts using HPLC with a C18 column and mobile phases composed of acetonitrile (B52724), methanol, water, and acetic acid science.gov. Counter-current chromatography has also been successfully applied using multi-phase solvent systems (e.g., n-hexane, methyl acetate, acetonitrile, and water) to isolate Byakangelicin and other coumarins icmm.ac.cnnih.gov. Beyond traditional chromatography, ion mobility spectrometry (IMS) offers an alternative for separating closely related isomers that might not be resolved by liquid chromatography alone, providing an efficient means for high-resolution separation of complex natural samples unil.ch.

Design and Synthesis of Analogues and Derivatives

The design and synthesis of analogues and derivatives of natural products like Byakangelicin are fundamental to medicinal chemistry, aiming to optimize biological activity, improve selectivity, and enhance pharmacokinetic properties gardp.orghumanjournals.com. Byakangelicin is a furocoumarin, and studies on related coumarin and methoxyfuranocoumarin (MFC) structures provide insights into general strategies for analogue development researchgate.netmdpi.com.

General strategies for designing analogues often involve modifying existing functional groups, introducing new substituents, or altering the core heterocyclic scaffold humanjournals.comnih.govrsc.org. For coumarin-based compounds, the impact of heterocyclic annulation at specific positions, such as the 6,7-positions of the coumarin ring, has been explored to generate novel hybrid molecules with enhanced biological activity researchgate.net. The prenyl group, a characteristic feature of many MFCs including Byakangelicin, is recognized for its ability to interact with various biological molecules, particularly enzyme active sites, suggesting it as a key site for modification in analogue design mdpi.com.

The synthesis of such analogues typically involves established organic chemistry reactions, including but not limited to, amide coupling, esterification, and click chemistry reactions (e.g., CuAAC) to introduce diverse functionalities and structural variations nih.gov. The rational design of these derivatives is often guided by preliminary SAR insights, aiming to identify specific structural features that contribute to or detract from desired biological activities.

Systematic Structure-Activity Relationship (SAR) Analysis

Systematic SAR analysis is a critical process in drug discovery that elucidates the relationship between a compound's chemical structure and its biological activity gardp.orgwikipedia.org. By modifying the chemical structure of (Rac)-Byakangelicin and its derivatives, researchers can identify key molecular features responsible for specific biological effects.

Byakangelicin has been identified as an aldose reductase inhibitor, with an IC50 value of 6.2 μM glpbio.com. Furthermore, it acts as a modulator that can improve the brain accumulation of various active compounds and enhance their therapeutic effects medchemexpress.com. This suggests its potential role in drug delivery and bioavailability. Byakangelicin is also likely to increase the expression of pregnane (B1235032) X receptor (PXR) target genes, such as MDR1, leading to agent-agent interactions and potentially affecting the catabolism of endogenous hormones medchemexpress.com.

A pharmacophore represents the essential molecular features and their spatial arrangement necessary for a compound to interact with a specific biological target and elicit a biological response nih.govmdpi.comdovepress.comnih.gov. For Byakangelicin, as a furocoumarin, several functional groups and structural elements are likely to contribute to its pharmacophoric profile.

Based on its chemical structure, the key pharmacophoric elements of Byakangelicin are expected to include:

The Coumarin Core: The benzopyran-2-one system is central to its structure and provides a rigid scaffold for other functional groups.

The Furan (B31954) Ring: The furan ring fused to the coumarin core is characteristic of furocoumarins and is often critical for their biological interactions.

The Methoxy (B1213986) Group: The methoxy substituent on the coumarin ring can influence electronic properties and hydrogen bonding capabilities.

The Dihydroxy-methylbutoxy Side Chain: This branched alkyl chain with two hydroxyl groups and a tertiary alcohol is a significant feature. The hydroxyl groups are potential hydrogen bond donors and acceptors, while the methyl groups contribute to hydrophobic interactions. The prenyl group, which is part of this side chain, has been specifically highlighted in MFCs for its ability to interact with enzyme active sites mdpi.com.

These groups, through hydrogen bonding, hydrophobic interactions, and electronic effects, contribute to the compound's ability to bind to and modulate targets like aldose reductase and PXR.

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is profoundly important in pharmacology because biological systems often exhibit chiral recognition slideshare.netlongdom.orgmdpi.com. Enantiomers, which are non-superimposable mirror images, can display significant differences in pharmacological activity, potency, selectivity, metabolism, and toxicity slideshare.netlongdom.org. This is due to their differential interactions with chiral biological targets such as enzymes, receptors, and transporters slideshare.net. Therefore, controlling and understanding the stereochemistry of drug molecules is crucial for optimizing therapeutic benefits and minimizing adverse effects slideshare.netmdpi.com.

(Rac)-Byakangelicin is explicitly defined as a racemate glpbio.com. While the importance of stereochemistry in drug efficacy is well-established, specific detailed research findings on the differential biological efficacy of the individual enantiomers of Byakangelicin (e.g., (+)-Byakangelicin or (R)-Byakangelicin versus its (S)-enantiomer) were not explicitly provided in the search results. However, the general principle dictates that the (R)-Byakangelicin enantiomer, or its (S)-counterpart, could exhibit distinct potencies or even different biological activities compared to the racemic mixture or the other enantiomer. For instance, a racemic mixture might have a different therapeutic profile than its individual enantiomers mdpi.com. The absence of specific comparative data for Byakangelicin's enantiomers highlights an area for further dedicated research to fully elucidate the impact of its stereochemistry on its biological efficacy.

Computational Approaches in Drug Design and SAR Prediction

Computational approaches have become indispensable tools in modern drug design and SAR prediction, significantly accelerating the discovery process and reducing the need for extensive experimental testing researchgate.netnih.govfrontiersin.orgamazon.com. These methods allow for the rational design of new molecules and the prediction of their biological properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models establish mathematical relationships between the chemical structures of compounds and their biological activities wikipedia.orgresearchgate.netnih.govfrontiersin.orgmdpi.com. By correlating molecular descriptors (representing structural features) with biological activity, QSAR can predict the activity of novel compounds, optimize lead compounds, and provide insights into the underlying molecular mechanisms of action researchgate.netnih.govfrontiersin.org. Various QSAR methods exist, ranging from one-dimensional to six-dimensional, and are applied in lead optimization, classification, and prediction of pharmacological properties researchgate.net.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like Byakangelicin) when bound to a receptor or enzyme, allowing for the estimation of binding affinity and the visualization of molecular interactions amazon.com. It helps in understanding how a compound might interact with its biological target.

Pharmacophore Modeling: As discussed, pharmacophore models represent the essential chemical features required for biological activity nih.govmdpi.comdovepress.comnih.gov. These models can be derived from known active ligands (ligand-based) or from the structure of the target receptor (structure-based). They are used for virtual screening of compound libraries to identify new potential drug candidates that possess the required features for target interaction mdpi.comdovepress.com.

Virtual Screening (VS): VS leverages computational methods, often including QSAR and pharmacophore models, to screen large databases of small molecules to identify potential hits with desired properties frontiersin.org. This approach significantly reduces the number of compounds that need to be synthesized and experimentally tested, making the drug discovery process more efficient and cost-effective frontiersin.org.

These computational tools, when applied to compounds like Byakangelicin, can help in designing more potent and selective analogues, predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and understanding their interactions at a molecular level mdpi.com.

Therapeutic Potential and Future Research Trajectories

Potential in Managing Diabetic Complications

(Rac)-Byakangelicin, often referred to as Byakangelicin (B1668165) (Bya), demonstrates considerable promise in addressing complications associated with diabetes. A key mechanism underlying its therapeutic effect is its role as an aldose reductase inhibitor (ARI) koreascience.krchemondis.comtargetmol.com. Aldose reductase is a rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of various diabetic complications, including cataracts, neuropathy, and retinopathy koreascience.kr.

Studies conducted in diabetic rat models have shown that Byakangelicin can effectively prevent the formation of cataracts nih.govijpsonline.comchemfaces.comaip.org. This protective effect is attributed to its ability to suppress sorbitol accumulation and subsequently increase Na+/K+-ATPase activity nih.govijpsonline.comchemfaces.com. Furthermore, Byakangelicin has demonstrated efficacy in the treatment of diabetic neuropathy in rats. It achieves this by reversing depleted myo-inositol contents and restoring Na+/K+-ATPase activity in the sciatic nerves of streptozotocin-induced diabetic rats targetmol.comchemfaces.com. While its role in preventing diabetic cataract has been noted, the precise underlying mechanism has not always been fully elucidated in all studies nih.govijpsonline.com.

Role as a Modulator in Brain Drug Delivery

Byakangelicin exhibits a unique capacity to act as a modulator, significantly enhancing the accumulation of various active compounds within the brain medchemexpress.comnih.gov. This modulatory effect extends to both natural compounds, such as umbelliferone (B1683723) (Umb) and curcumin (B1669340) (Cur), and synthetic drugs like doxorubicin (B1662922) (Dox) medchemexpress.comnih.gov. The improved distribution of these compounds in the brain contributes to their enhanced therapeutic efficacy medchemexpress.comnih.gov.

For instance, the co-administration of Byakangelicin with curcumin led to a substantial increase in curcumin levels in the brain, which in turn resulted in a significant reduction of lipopolysaccharide (LPS)-induced neuro-inflammation in vivo nih.gov. This suggests a potential for Byakangelicin to overcome the challenges associated with delivering therapeutic agents across the blood-brain barrier. It is hypothesized that Byakangelicin's ability to increase the expression of PXR (pregnane X receptor) target genes, such as MDR1, may contribute to these beneficial agent-agent interactions, thereby facilitating improved brain penetration and bioactivity of co-administered drugs medchemexpress.com.

Consideration in Oncology as a Natural Antineoplastic Agent

(Rac)-Byakangelicin is recognized for its antineoplastic properties and has been investigated for its potential in cancer therapy targetmol.com. Research indicates that it exerts significant anti-breast cancer effects in in vitro models, demonstrating its ability to inhibit the growth and motility of breast cancer cells doi.orgresearchgate.net.

Detailed research findings highlight that Byakangelicin markedly reduces the proliferation, colony formation, and invasion capabilities of tumor cells, while also inducing apoptosis in breast cancer cells doi.orgresearchgate.netnih.gov. The underlying mechanism involves the inhibition of the SHP-1/JAK2/STAT3 signaling pathway doi.orgresearchgate.netnih.govnih.govorcid.org. Specifically, Byakangelicin has been shown to inhibit STAT3 transcriptional activity and block JAK2/STAT3 signaling in a dose-dependent manner, partly by upregulating the expression of SHP1 doi.orgresearchgate.netnih.govnih.gov. Its broader anticancer activities are further supported by its classification as an antineoplastic agent and its inclusion in various anti-cancer natural product libraries medchemexpress.comtargetmol.combiosynth.comcymitquimica.com.

Table 1: Antineoplastic Effects of (Rac)-Byakangelicin on Breast Cancer Cells

| Effect on Breast Cancer Cells | Observed Outcome | Mechanism/Pathway |

| Cell Proliferation | Reduced | SHP-1/JAK2/STAT3 signaling inhibition doi.orgresearchgate.netnih.gov |

| Colony Formation | Reduced | SHP-1/JAK2/STAT3 signaling inhibition doi.orgresearchgate.netnih.gov |

| Cell Invasion | Inhibited | SHP-1/JAK2/STAT3 signaling inhibition doi.orgresearchgate.netnih.gov |

| Apoptosis | Induced | SHP-1/JAK2/STAT3 signaling inhibition doi.orgresearchgate.netnih.gov |

| STAT3 Transcriptional Activity | Inhibited | SHP-1/JAK2/STAT3 signaling inhibition doi.orgresearchgate.netnih.govnih.gov |

| JAK2/STAT3 Signaling | Blocked (dose-dependent) | Upregulation of SHP1 doi.orgresearchgate.netnih.govnih.gov |

Applications in Inflammatory Conditions

Byakangelicin demonstrates notable anti-inflammatory properties, suggesting its utility in various inflammatory conditions biosynth.comcymitquimica.comnih.govcaymanchem.comnih.govnih.govnih.gov. It has been shown to alleviate sepsis-associated acute kidney injury (SA-AKI) by simultaneously inhibiting inflammation and apoptosis nih.gov.

Its anti-inflammatory activity is mediated, in part, by inhibiting the activation of the NF-κB signaling pathway, which subsequently leads to a reduction in the production of key pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) nih.govnih.gov. Furthermore, Byakangelicin has been observed to decrease the LPS-induced production of prostaglandin (B15479496) E2 (PGE2) in isolated rat peritoneal macrophages caymanchem.combioscience.co.uk.

In the context of musculoskeletal inflammation, Byakangelicin has shown protective effects in osteoarthritis. It inhibits IL-1β-induced inflammation in mouse chondrocytes in vitro and ameliorates murine osteoarthritis in vivo caymanchem.comnih.govbioscience.co.uk. This is achieved by inhibiting inducible nitric oxide synthase, cyclooxygenase-2, TNF-α, and IL-6 expression. Concurrently, it promotes the expression of beneficial extracellular matrix components like type two collagen and aggrecan, while inhibiting the expression of matrix metalloproteinases, which are involved in cartilage degradation nih.gov. Additionally, Byakangelicin contributes to the protection against liver injury and fibrosis, partly due to its inherent anti-inflammatory capabilities doi.orgresearchgate.netnih.govnih.gov.

Table 2: Anti-inflammatory Effects of (Rac)-Byakangelicin

| Inflammatory Condition/Model | Mediators/Pathways Affected | Observed Outcome |

| Sepsis-associated Acute Kidney Injury (SA-AKI) | NF-κB signaling pathway, IL-6, TNF-α, IFN-γ | Alleviated inflammation and apoptosis nih.gov |

| LPS-induced Inflammation (Rat Peritoneal Macrophages) | Prostaglandin E2 (PGE2) production | Decreased caymanchem.combioscience.co.uk |

| IL-1β-induced Chondrocyte Inflammation (Osteoarthritis) | Inducible nitric oxide synthase, Cyclooxygenase-2, TNF-α, IL-6, NF-κB signaling | Inhibited inflammation; promoted collagen/aggrecan expression; inhibited matrix metalloproteinases nih.gov |

| Liver Injury and Fibrosis | Inflammation | Protective effect doi.orgresearchgate.netnih.govnih.gov |

Emerging Areas of Research

Emerging research on (Rac)-Byakangelicin continues to broaden the understanding of its pharmacological actions and potential applications. This includes the identification of novel molecular targets and the exploration of its synergistic effects when combined with other therapeutic agents.

Investigation into Novel Molecular Targets

The mode of action of Byakangelicin involves the inhibition of specific enzymes and interference with various signal transduction pathways, highlighting its multi-targeted therapeutic potential biosynth.com. Recent investigations have pinpointed several novel molecular targets and pathways through which Byakangelicin exerts its biological effects:

SHP-1/JAK2/STAT3 Pathway: Byakangelicin regulates the expression of SHP1, which is crucial in suppressing breast tumor growth and motility by inhibiting the JAK2/STAT3 pathway doi.orgresearchgate.netnih.gov.

ASK-1/JNK Signaling Pathway: In the context of liver injury, Byakangelicin attenuates hepatocyte apoptosis by inhibiting the ASK-1/JNK signaling pathway nih.govnih.gov.

TGF/Smad3 Pathway: It inhibits the TGF/Smad3 pathway in TGF-β-induced activation of hepatic stellate cells, a critical process in the progression of liver fibrosis nih.govnih.govresearchgate.net.

PDGF Downstream Signaling: Byakangelicin inhibits the phosphorylation of proteins in the PDGF downstream signaling pathway, including PDGFR, AKT, ERK, and STAT3, as well as cyclin D1 nih.gov.

26S Protease Regulatory Subunit 8 (PSMC5): Research suggests that Byakangelicin may exert its anti-inflammatory and anti-apoptotic effects in sepsis-associated acute kidney injury through its interaction with 26S protease regulatory subunit 8 (PSMC5) nih.gov.

Cytochrome P450 3A4 (CYP3A4) and Pregnane (B1235032) X Receptors (PXR): Byakangelicin induces the expression of CYP3A4 via the transactivation of pregnane X receptors in human hepatocytes targetmol.comchemfaces.commedchemexpress.compubpharm.denih.gov. This interaction is significant as CYP3A4 is a major enzyme involved in drug metabolism, indicating Byakangelicin's potential to influence the pharmacokinetics of co-administered drugs.

Synergistic Effects with Other Therapeutic Agents

A promising area of research focuses on the synergistic effects of Byakangelicin when combined with other therapeutic agents. Its identified role as a modulator for improved brain drug delivery is a prime example of such synergy medchemexpress.comnih.gov. By enhancing the brain accumulation of compounds like umbelliferone, curcumin, and doxorubicin, Byakangelicin can amplify their therapeutic effects in central nervous system-related conditions medchemexpress.comnih.gov. This suggests a potential for Byakangelicin to be used as an adjuvant in combination therapies to improve drug bioavailability in specific tissues. Furthermore, its ability to induce PXR target genes, including MDR1, highlights its potential to influence drug-drug interactions, which could lead to altered or enhanced therapeutic actions of other co-administered agents medchemexpress.comnih.gov. This area warrants further investigation to fully understand the implications for combination drug regimens.

Advanced Delivery Systems for Improved Bioavailability

The inherent physicochemical properties of (Rac)-Byakangelicin, like many natural compounds, can present limitations to its systemic bioavailability and targeted delivery. Research indicates that Byakangelicin can act as a modulator to enhance the brain accumulation and therapeutic efficacy of other active compounds, suggesting a potential role in improving drug distribution medchemexpress.comchemsrc.commdpi.com. This modulatory effect highlights an opportunity for developing advanced delivery systems that could leverage or overcome Byakangelicin's own bioavailability characteristics.

A notable strategy for improving the bioavailability of Byakangelicin involves chemical modification. For instance, the enzymatic synthesis of byakangelicin-7″-O-α-glucopyranoside (BG-G3), a new α-glucoside derivative of Byakangelicin, has demonstrated a significant enhancement in aqueous solubility—over 29,000-fold greater than the parent compound mdpi.com. This dramatic improvement in solubility is a crucial step towards achieving enhanced bioavailability and, consequently, improved therapeutic efficacy in a clinical setting mdpi.com. Such derivatization approaches, including glycosylation, represent a promising avenue for developing formulations with superior absorption and distribution profiles.

Challenges and Opportunities in Clinical Translation

The path to clinical translation for (Rac)-Byakangelicin is marked by both significant challenges and promising opportunities, largely stemming from its pharmacokinetic profile and observed biological activities.

Addressing Bioavailability Limitations

As highlighted, the bioavailability of Byakangelicin can be a limiting factor for its therapeutic application mdpi.com. Strategies to address this include the development of more soluble derivatives, such as the glucoside mentioned above mdpi.com. Further research into novel formulation techniques, such as nanocarriers or liposomal encapsulation, could also be explored to improve its absorption, reduce first-pass metabolism, and enhance its distribution to target tissues.

Strategies for Overcoming Potential Drug-Drug Interactions (e.g., CYP3A4 Induction)

A significant challenge for the clinical translation of Byakangelicin is its demonstrated ability to induce cytochrome P450 3A4 (CYP3A4) expression targetmol.commedchemexpress.comchemsrc.comchemfaces.comthegoodscentscompany.comtheclinivex.comnih.govnih.gov. CYP3A4 is a major drug-metabolizing enzyme, responsible for the metabolism of over 50% of currently marketed drugs rsc.orgnih.govmedsafe.govt.nz.

Studies in human primary hepatocytes have shown that Byakangelicin markedly induces CYP3A4 expression at both the mRNA level (approximately fivefold) and the protein level (approximately threefold) targetmol.comnih.govnih.gov. This induction occurs via the transactivation of the pregnane X receptor (PXR), a nuclear hormone receptor that plays a dominant role in regulating CYP3A4 expression targetmol.comnih.govnih.gov. The activation of the CYP3A4 promoter by Byakangelicin is concentration-dependent, with an EC50 of 5 µM, and is enhanced by co-transfection with human PXR targetmol.comnih.govnih.gov.

The induction of CYP3A4 by Byakangelicin suggests a high likelihood of wide-ranging drug-drug interactions, potentially altering the therapeutic action or even leading to toxicity of co-administered drugs that are CYP3A4 substrates nih.govnih.gov. Such interactions could lead to reduced efficacy of other medications or increased exposure to toxic metabolites medsafe.govt.nz.

Data Table: Effect of Byakangelicin on CYP3A4 Expression in Human Hepatocytes

| Parameter | Observed Effect (Approximate) | Mechanism | Reference |

| CYP3A4 mRNA Expression | 5-fold induction | PXR transactivation | targetmol.comnih.govnih.gov |

| CYP3A4 Protein Expression | 3-fold induction | PXR transactivation | targetmol.comnih.govnih.gov |

| CYP3A4 Promoter Activation EC50 | 5 µM | PXR-dependent transcriptional activation | targetmol.comnih.govnih.gov |

Strategies to mitigate CYP3A4 induction are critical for the safe clinical use of Byakangelicin. These strategies often involve medicinal chemistry approaches to modify the compound's structure to reduce its interaction with PXR, or by introducing steric hindrance or rigidifying the structure rsc.org. For instance, introducing polar substituents or replacing hydrophobic groups can attenuate PXR activation rsc.org. While specific strategies for Byakangelicin itself are still under investigation, general approaches to minimize mechanism-based CYP3A4 inhibition include the design of "hard drugs" that are non-metabolizable or excreted via alternative pathways nih.gov.

Establishing Efficacy in Human Clinical Trials